4-Amino-2-methylbenzaldehyde

Beschreibung

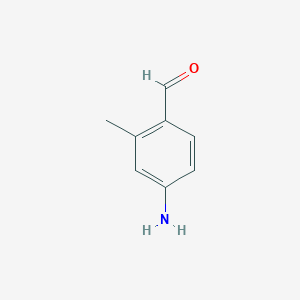

4-Amino-2-methylbenzaldehyde (CAS: 61594-81-8) is an aromatic aldehyde derivative with the molecular formula C₈H₉NO and a molar mass of 135.16 g/mol . Its structure features a benzaldehyde backbone substituted with an amino group (-NH₂) at the para position and a methyl group (-CH₃) at the ortho position. This compound is a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and coordination complexes. The amino group enhances its nucleophilicity, enabling reactions such as Schiff base formation, while the methyl group contributes to steric effects and modulates electronic properties .

Eigenschaften

IUPAC Name |

4-amino-2-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-6-4-8(9)3-2-7(6)5-10/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBHHWKBPSJWDBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90327632 | |

| Record name | 4-Amino-2-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90327632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61594-81-8 | |

| Record name | 4-Amino-2-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90327632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Amino-2-methylbenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-methylbenzaldehyde with ammonia or an amine under specific conditions. Another method includes the reduction of 4-nitro-2-methylbenzaldehyde using suitable reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reduction processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The choice of solvents, temperature, and pressure conditions are critical factors in the industrial synthesis of this compound.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Amino-2-methylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: The compound can be reduced to form amines or other reduced products.

Substitution: Electrophilic aromatic substitution reactions can occur, where the amino and methyl groups influence the reactivity and orientation of the substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst are frequently used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-amino-2-methylbenzoic acid, while reduction could produce 4-amino-2-methylbenzylamine.

Wissenschaftliche Forschungsanwendungen

4-Amino-2-methylbenzaldehyde is widely used in scientific research due to its versatility:

Chemistry: It is used in the synthesis of Schiff bases, which are valuable intermediates in the development of metal complexes with various applications.

Biology: The compound is utilized in the study of enzyme interactions and as a building block for biologically active molecules.

Medicine: Derivatives of this compound are explored for their potential therapeutic properties, including antibacterial and anticancer activities.

Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-Amino-2-methylbenzaldehyde involves its interaction with various molecular targets. In biological systems, it can form Schiff bases with primary amines, leading to the formation of stable imine bonds. These interactions can influence enzyme activity, protein function, and other cellular processes. The compound’s ability to chelate metal ions also plays a role in its biological and chemical activities.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 4-Amino-2-methylbenzaldehyde with four related compounds, highlighting differences in structure, reactivity, and applications.

Table 1: Key Properties of this compound and Analogs

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Substituents | Key Reactivity Features | Applications |

|---|---|---|---|---|---|

| This compound | C₈H₉NO | 135.16 | -NH₂ (para), -CH₃ (ortho) | High nucleophilicity; forms Schiff bases | Pharmaceutical intermediates, ligands |

| 4-Amino-2-hydroxybenzaldehyde | C₇H₇NO₂ | 137.14 | -NH₂ (para), -OH (ortho) | Hydrogen bonding capacity; acidic hydroxyl | Antioxidant synthesis, metal chelation |

| 4-Methoxy-2-methylbenzaldehyde | C₉H₁₀O₂ | 150.18 | -OCH₃ (para), -CH₃ (ortho) | Electron-donating methoxy; stable under acid | Fragrance synthesis, polymer precursors |

| 4-Benzyloxybenzaldehyde | C₁₄H₁₂O₂ | 212.24 | -OCH₂C₆H₅ (para) | Lipophilic; undergoes deprotection reactions | Protecting group strategies, organic dyes |

| 4-(Aminomethyl)-2-methylbenzoic acid HCl | C₉H₁₂ClNO₂ | 201.65 | -CH₂NH₂ (para), -COOH (ortho) | Zwitterionic; water-soluble at acidic pH | Drug delivery, peptide coupling |

Detailed Analysis of Structural and Functional Differences

4-Amino-2-hydroxybenzaldehyde (CAS: 52924-20-6)

- Structural Differences : Replaces the methyl group with a hydroxyl (-OH) at the ortho position.

- Reactivity : The hydroxyl group increases acidity (pKa ~10) and enables hydrogen bonding, making it suitable for metal coordination (e.g., Fe³⁺, Cu²⁺ chelation). However, it is less stable under oxidative conditions compared to the methyl-substituted analog .

- Applications : Used in synthesizing antioxidants and bioactive molecules requiring metal-binding motifs .

4-Methoxy-2-methylbenzaldehyde

- Structural Differences: Methoxy (-OCH₃) replaces the amino group at the para position.

- Reactivity: The methoxy group is electron-donating, directing electrophilic substitution to the ortho/para positions.

- Applications : Valued in fragrance industries for its stability and mild odor profile .

4-Benzyloxybenzaldehyde

- Structural Differences: A benzyloxy (-OCH₂C₆H₅) group replaces the amino group.

- Reactivity: The bulky benzyloxy group acts as a protecting group for aldehydes, requiring hydrogenolysis (e.g., H₂/Pd) for removal. Its lipophilicity enhances solubility in organic solvents .

- Applications : Intermediate in multi-step syntheses where aldehyde protection is critical .

4-(Aminomethyl)-2-methylbenzoic Acid Hydrochloride (CAS: 1909306-16-6)

- Structural Differences: Features a carboxylic acid (-COOH) and aminomethyl (-CH₂NH₂) group.

- Reactivity: The carboxylic acid enables conjugation with amines or alcohols, while the aminomethyl group allows for further functionalization (e.g., amide bond formation). Its hydrochloride salt improves water solubility .

- Applications : Building block for peptide-like drugs and biodegradable polymers .

Biologische Aktivität

4-Amino-2-methylbenzaldehyde, also known as 2-methyl-4-aminobenzaldehyde, is an aromatic aldehyde that has garnered attention due to its diverse biological activities. This compound exhibits significant antifungal and antibacterial properties, making it a potential candidate for therapeutic applications. This article delves into the biological activity of this compound, including its mechanism of action, pharmacokinetics, and relevant research findings.

- Molecular Formula : CHN O

- Molecular Weight : 135.16 g/mol

- Melting Point : 84 °C

This compound primarily acts through redox cycling, which involves the generation of reactive oxygen species (ROS). This process disrupts cellular antioxidation systems and leads to oxidative stress within microbial cells. The resultant damage impairs cellular functions and inhibits growth:

- Target : Fungal cells and bacterial membranes.

- Mode of Action : Induction of oxidative stress via ROS production.

- Result of Action : Inhibition of microbial growth.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good bioavailability due to its moderate molecular weight and melting point. This profile indicates that the compound can be effectively absorbed and utilized in biological systems.

Antifungal Activity

Research indicates that this compound exhibits potent antifungal activity against various fungal strains. A study highlighted its effectiveness against Candida species, with minimum inhibitory concentrations (MICs) ranging from 128 µg/mL for Candida albicans to 128 µg/mL for Candida tropicalis .

Antibacterial Activity

The compound also demonstrates significant antibacterial properties. Its MIC values against several bacterial strains are as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Enterococcus faecalis | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 256 |

These results indicate that the compound is particularly effective against gram-positive bacteria, while showing reduced efficacy against gram-negative bacteria .

Antioxidant Activity

This compound has been evaluated for its antioxidant potential using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The compound exhibited significant free radical scavenging activity, suggesting its potential utility in combating oxidative stress-related diseases .

Case Studies

- Antifungal Efficacy Study : A study conducted on various fungal strains demonstrated that this compound inhibited the growth of Candida albicans and Candida tropicalis at concentrations of 128 µg/mL. The study concluded that the compound's mechanism involved oxidative damage to fungal cell components .

- Antibacterial Activity Assessment : In vitro tests were performed against multiple bacterial strains, revealing that the compound was most effective against Staphylococcus aureus, with an MIC of 64 µg/mL. This suggests its potential as a therapeutic agent in treating infections caused by this pathogen .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.